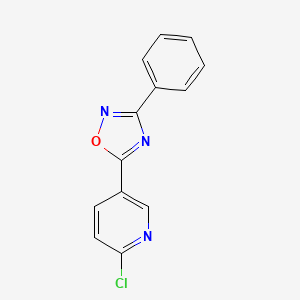![molecular formula C10H8Cl2N2S B2688868 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 850021-38-4](/img/structure/B2688868.png)
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is a compound with the CAS Number: 850021-38-4 . It has a molecular weight of 259.16 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is 1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 259.16 .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine and its derivatives have been synthesized for various chemical studies. For example, a compound was synthesized through a process involving 2,4-dichloro-benzaldehyde and thiosemicarbazide, leading to the formation of Schiff bases characterized by IR and 1HNMR techniques (H. Ling, 2007). This highlights the chemical's role in facilitating the synthesis of complex molecules with potential applications in various fields of science.
Antimicrobial Applications
The antimicrobial properties of derivatives have been explored, with specific compounds demonstrating moderate activity against bacterial and fungal strains. For instance, the synthesis of formazans from a Mannich base of a related compound showed antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (P. Sah et al., 2014). This research opens the door to developing new antimicrobial agents that could address the growing concern of antibiotic resistance.
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have predicted the effectiveness of similar thiazole and thiadiazole derivatives as corrosion inhibitors for iron, demonstrating the potential of such compounds in protecting metals against corrosion (S. Kaya et al., 2016). This application is particularly relevant in industrial settings, where metal corrosion can lead to significant economic losses.
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds through spectroscopic techniques and crystallography has provided insights into their chemical behavior and interactions. For example, the study of the crystal and molecular structure of a related compound offered valuable information on its structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material (Nagaraju Kerru et al., 2019). Such analyses are fundamental in the design and development of new materials with specific electronic or optical properties.
Insecticidal and Antiviral Activities
Research into the insecticidal and antiviral activities of thiazole derivatives has shown promising results. For instance, the synthesis of new sulfonamide derivatives starting from 4-chlorobenzoic acid revealed compounds with anti-tobacco mosaic virus activity, highlighting the potential for developing new plant protection agents (Zhuo Chen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” are not mentioned in the available literature, similar compounds have been developed to study the kinetics, regulation, and function of certain cation channels . This suggests potential future research directions in the field of biochemistry and pharmacology.
Mécanisme D'action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . This aromaticity allows thiazoles to readily undergo electrophilic substitution, similar to the benzene ring .
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Propriétés
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRQCFMFZRRPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2688790.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)
![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)

![tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2688798.png)
![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)

![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![1-(3-methoxypropyl)-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688808.png)